

An In-Depth Technical Guide to the Lenvatinibd4 Certificate of Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for **Lenvatinib-d4**. **Lenvatinib-d4** is the deuterium-labeled form of Lenvatinib, a multi-kinase inhibitor used in cancer therapy. The deuterated standard is essential for quantitative bioanalytical assays, such as those using mass spectrometry, where it serves as an internal standard.

Data Presentation: Summary of Quantitative Data

A Certificate of Analysis for a reference standard like **Lenvatinib-d4** provides critical information about its identity, purity, and quality. The data is typically presented in a tabular format for clarity and easy comparison against specifications.

Table 1: Typical Certificate of Analysis Data for **Lenvatinib-d4**[1]



Test Parameter	Specification	Methodology	Purpose
Appearance	Off-white to pink solid	Visual Inspection	Confirms the physical state and appearance of the material.
Molecular Formula	C21H15D4CIN4O4	Elemental Analysis	Verifies the elemental composition of the molecule.
Molecular Weight	430.88	Mass Spectrometry	Confirms the mass of the molecule, accounting for the deuterium atoms.
¹ H NMR Spectrum	Consistent with structure	¹ H NMR Spectroscopy	Confirms the chemical structure and the position of deuterium labeling.
LCMS	Consistent with structure	LC-MS	Confirms both the retention time and mass, providing a high degree of confidence in the compound's identity.
Purity (HPLC)	≥99.5%	HPLC	Quantifies the percentage of the desired compound, separating it from any impurities.
Isotopic Enrichment	≥99% (e.g., d4=99.85%)	Mass Spectrometry	Determines the percentage of the deuterated form relative to the non-deuterated and partially deuterated forms.



Experimental Protocols: Detailed Methodologies

The analytical methods cited in the CoA are based on standardized and validated protocols. Below are detailed methodologies representative of those used for the analysis of **Lenvatinib-d4**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method separates **Lenvatinib-d4** from potential impurities, allowing for accurate purity determination.

- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
- Column: A reversed-phase C18 column (e.g., YMC C18, 4.6 x 150 mm, 5 μm particle size) is commonly used.
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent.
 A typical mobile phase is a 30:70 (v/v) mixture of water and methanol. The mobile phase should be filtered through a 0.22 µm filter and degassed prior to use.
- Flow Rate: A constant flow rate, typically 0.6 mL/min, is maintained.
- Column Temperature: The analysis is usually performed at ambient temperature.
- Injection Volume: A 20 μL injection volume is standard.
- Detection: The detector is set to a wavelength where Lenvatinib has high absorbance, typically 240 nm.
- Data Analysis: The area of the Lenvatinib-d4 peak is measured and expressed as a
 percentage of the total peak area in the chromatogram to determine the purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment



LC-MS is a powerful technique that confirms the identity and isotopic purity of **Lenvatinib-d4**.

- Liquid Chromatography: The LC setup is similar to the HPLC protocol described above, designed to deliver a pure peak of the analyte into the mass spectrometer.
- Mass Spectrometry:
 - Ionization: Electrospray Ionization (ESI) in the positive ion mode is typically used.
 - Mass Analyzer: A tandem mass spectrometer (MS/MS) allows for the selection of a specific parent ion and the analysis of its fragments.
 - Multiple Reaction Monitoring (MRM): This mode is used for high specificity and sensitivity.
 The mass spectrometer is set to monitor the transition of the parent ion to a specific daughter ion.
 - For Lenvatinib (unlabeled): m/z 427.1 → 370
 - For **Lenvatinib-d4** (internal standard): m/z 431.1 → 370
- Data Analysis:
 - Identity Confirmation: The presence of a peak at the correct retention time with the expected parent ion mass (m/z 431.1) confirms the identity of Lenvatinib-d4.
 - Isotopic Enrichment: By analyzing the relative intensities of the signals for the d4 (m/z 431.1) and d0 (m/z 427.1) forms, the isotopic purity can be accurately calculated.

¹H NMR Spectroscopy for Structural Confirmation

¹H NMR is used to confirm the molecular structure and verify the location of the deuterium labels.

- Sample Preparation: 5-10 mg of the **Lenvatinib-d4** sample is dissolved in approximately 0.7 mL of a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆), as Lenvatinib is soluble in DMSO.[2][3] The solution is then transferred to a 5 mm NMR tube.[4]
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used.[5]



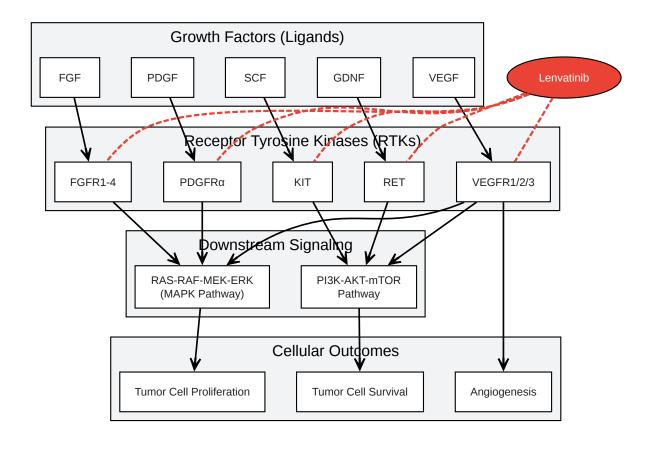
- · Acquisition Parameters:
 - Experiment: A standard 1D proton experiment is performed.
 - Temperature: The sample is analyzed at room temperature.
 - Referencing: The solvent peak (DMSO at ~2.50 ppm) is used as a reference.
- Data Analysis: The resulting spectrum is analyzed for the presence of characteristic peaks of
 the Lenvatinib structure. For Lenvatinib-d4, the signals corresponding to the protons on the
 cyclopropylamine moiety, which have been replaced by deuterium, will be absent. This
 absence confirms the successful and specific deuteration of the molecule.

Mandatory Visualization: Signaling Pathways and Workflows

Lenvatinib Mechanism of Action: Inhibition of Key Signaling Pathways

Lenvatinib is a multi-targeted tyrosine kinase inhibitor that blocks several signaling pathways crucial for tumor growth and angiogenesis. The diagram below illustrates the primary targets of Lenvatinib.





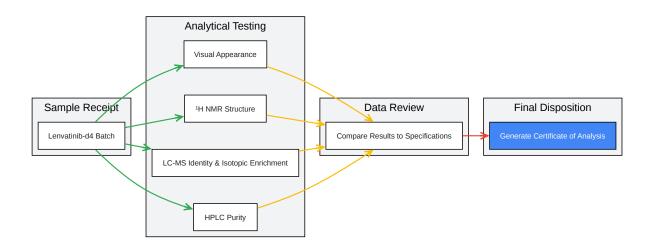
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Caption: Lenvatinib inhibits multiple RTKs and their downstream pathways.

Experimental Workflow for Lenvatinib-d4 Analysis

The logical flow of analysis for a **Lenvatinib-d4** reference standard ensures its quality and suitability for its intended use.





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